Succinylmonocholine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

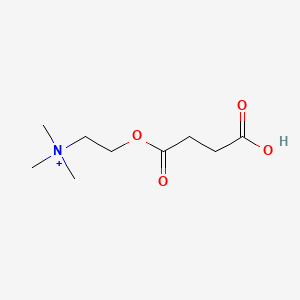

Succinylmonocholine is an acylcholine.

Aplicaciones Científicas De Investigación

Pharmacokinetic Studies

Succinylmonocholine is primarily studied for its pharmacokinetic properties as a metabolite of succinylcholine. Research indicates that this compound exhibits a longer plasma half-life compared to its parent compound, succinylcholine, which has a very short half-life of approximately 47 seconds . In surgical settings, this compound reaches peak plasma concentrations within 0.03 to 2.0 minutes post-administration of succinylcholine, with terminal half-lives ranging from 1 to 3 hours . This extended detection window makes this compound a valuable marker in forensic toxicology.

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Peak Plasma Concentration | 0.03 - 2.0 minutes |

| Terminal Half-Life | 1 - 3 hours |

| Detection Window | 8 - 24 hours in plasma |

Clinical Applications

In clinical practice, this compound's role is often overshadowed by its parent compound, succinylcholine, which is widely used as a depolarizing neuromuscular blocker during intubation and surgical procedures. The rapid onset and brief duration of action (4-6 minutes) of succinylcholine make it ideal for short procedures . However, understanding the pharmacokinetics of this compound is crucial for managing potential adverse effects related to succinylcholine administration.

Adverse Effects

While rare, serious complications such as acute rhabdomyolysis and hyperkalemia have been reported following the use of succinylcholine in patients with undiagnosed skeletal myopathies . Monitoring levels of this compound may aid in assessing the risk of these adverse effects.

Forensic Toxicology

This compound has significant implications in forensic toxicology, particularly in cases of suspected succinylcholine intoxication. The detection of this compound in biological fluids (blood and urine) can provide critical evidence in forensic investigations.

Detection Methods

Research has demonstrated that while succinylcholine is detectable only for a short period post-administration (up to 10 minutes), this compound can be detected for several hours (up to 24 hours) after administration . This property makes it an essential analyte for toxicological assessments.

Table 2: Detection Windows for this compound

| Sample Type | Detection Window |

|---|---|

| Blood | Up to 24 hours |

| Urine | Minimum 6 hours |

Case Studies and Research Findings

Several studies have investigated the kinetics and elimination pathways of this compound. One notable study involved analyzing blood and urine samples from patients undergoing surgery where succinylcholine was administered. The findings highlighted the importance of stabilizing urine samples for accurate detection and provided guidelines for forensic analysis .

In another study focusing on the degradation of both succinylcholine and its metabolite, researchers found that while succinylcholine rapidly degrades, this compound remains stable longer in biological matrices, reinforcing its utility as a marker in forensic contexts .

Análisis De Reacciones Químicas

Hydrolysis

-

Enzymatic Hydrolysis Succinylmonocholine is produced by the enzymatic hydrolysis of succinylcholine, a reaction catalyzed by butyrylcholinesterase in plasma . Succinylcholine's short duration of action is owed to this rapid breakdown .

SuccinylcholineButyrylcholinesteraseThis compound+Choline -

pH-Dependent Hydrolysis this compound's stability is affected by pH. This compound is more stable in acidic conditions (pH < 7), with relatively slow degradation at pH 9, where about 10% remains unchanged after four days .

Degradation Products

-

Further Hydrolysis this compound can be further hydrolyzed into succinic acid and choline .

This compound→Succinic Acid+Choline

Stability and Storage

-

Temperature Effects Studies show that succinylcholine solutions degrade over time, with the degradation rate influenced by storage temperature . Although the study focuses on succinylcholine, it indicates the importance of temperature on the stability of similar compounds like this compound.

-

Forensic Considerations In forensic toxicology, this compound is a more reliable marker than succinylcholine itself due to the latter's rapid hydrolysis and short half-life. This compound can be detected in plasma for a longer duration (8–24 hours) after succinylcholine administration .

Factors Affecting Degradation

-

Butyrylcholinesterase (BChE) Variants Genetic variations in BChE can affect the rate at which succinylcholine is metabolized into this compound. Some variants reduce the enzyme's activity or its affinity for succinylcholine, impacting the production and subsequent degradation of this compound .

-

Storage Conditions Pharmaceutical manufacturers typically advise storing succinylcholine (and, by extension, this compound solutions) at refrigerated temperatures (2–8°C) to minimize degradation .

Detection and Analysis

-

Analytical Challenges Detecting this compound can be difficult due to its structure and hydrolytic susceptibility .

-

Mass Spectrometry Mass spectrometry is used to identify this compound as a degradation product of succinylcholine .

-

Chromatography High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is employed to measure this compound levels in biological samples .

Degradation Rate Constants of Succinylcholine

Succinylcholine degrades into this compound, and its degradation rate is influenced by temperature :

| Storage Condition | Degradation Rate Constant | Correlation Coefficient |

|---|---|---|

| Emergency resuscitation carts (Room Temperature) | Value not specified | >0.99 |

| 37°C | Value not specified | >0.99 |

| 4°C | Value not specified | Value not specified |

Propiedades

Número CAS |

5518-77-4 |

|---|---|

Fórmula molecular |

C9H18NO4+ |

Peso molecular |

204.24 g/mol |

Nombre IUPAC |

2-(3-carboxypropanoyloxy)ethyl-trimethylazanium |

InChI |

InChI=1S/C9H17NO4/c1-10(2,3)6-7-14-9(13)5-4-8(11)12/h4-7H2,1-3H3/p+1 |

Clave InChI |

JQLBLDAELQDYMK-UHFFFAOYSA-O |

SMILES |

C[N+](C)(C)CCOC(=O)CCC(=O)O |

SMILES canónico |

C[N+](C)(C)CCOC(=O)CCC(=O)O |

Key on ui other cas no. |

5518-77-4 |

Números CAS relacionados |

14720-92-4 (iodide) 5297-17-6 (chloride) |

Sinónimos |

succinylmonocholine succinylmonocholine chloride succinylmonocholine iodide |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.